REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[CH2:7](Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH:15][C:16]1[CH:21]=[C:20]([CH3:22])[O:19][C:18](=[O:23])[CH:17]=1.C1OCCOCCOCCOCCOCCOC1>CN(C)C=O>[CH2:7]([O:15][C:16]1[CH:21]=[C:20]([CH3:22])[O:19][C:18](=[O:23])[CH:17]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|
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Name
|
|
Quantity
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124.4 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
63 mL
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
56.7 g
|
Type
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reactant
|
Smiles
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OC1=CC(OC(=C1)C)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C1COCCOCCOCCOCCOCCO1
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Name
|
|
Quantity
|
900 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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It was stirred vigorously for 4.5 hours at an internal temperature of 70°-75° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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the residue was washed well with ethyl acetate
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Type
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CUSTOM
|
Details
|
The combined filtrates were extensively evaporated in a vacuum
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Type
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ADDITION
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Details
|
subsequently poured onto ice water
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Type
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CUSTOM
|
Details
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The aspirated precipitate was recrystallized from t-butylmethyl ether
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Type
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CUSTOM
|
Details
|
after drying
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=CC(OC(=C1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |